Ethyl 1,1,7-trihydroperfluoroheptyl succinate
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Overview
Description
Bicinchoninic acid disodium salt, also known as disodium 2,2’-biquinoline-4,4’-dicarboxylate, is an organic compound with the formula C20H10N2Na2O4. It is a derivative of bicinchoninic acid, which consists of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly in the bicinchoninic acid assay for protein quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicinchoninic acid disodium salt typically involves the reaction of 2,2’-biquinoline-4,4’-dicarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions usually involve moderate temperatures and stirring to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of bicinchoninic acid disodium salt follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle larger volumes. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicinchoninic acid disodium salt primarily undergoes complexation reactions. It forms a purple complex with cuprous ions (Cu+) in the presence of alkaline conditions. This reaction is the basis for its use in protein assays .
Common Reagents and Conditions
The most common reagent used with bicinchoninic acid disodium salt is copper(II) sulfate. The reaction conditions involve an alkaline environment, typically achieved using sodium carbonate or sodium bicarbonate. The reaction is temperature-dependent, with higher temperatures increasing the sensitivity of the assay .
Major Products
The major product formed from the reaction of bicinchoninic acid disodium salt with cuprous ions is a purple-colored complex. This complex strongly absorbs light at a wavelength of 562 nm, which is used for quantitative analysis in protein assays .
Scientific Research Applications
Bicinchoninic acid disodium salt is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of bicinchoninic acid disodium salt involves the formation of a complex with cuprous ions. In the presence of proteins, the peptide bonds reduce copper(II) ions to copper(I) ions. Bicinchoninic acid disodium salt then chelates the copper(I) ions, forming a purple complex. The intensity of the purple color is proportional to the protein concentration, allowing for quantitative analysis .
Comparison with Similar Compounds
Bicinchoninic acid disodium salt is unique in its ability to form a stable, colored complex with cuprous ions under alkaline conditions. Similar compounds include:
Neocuproin: Another reagent used for the detection of copper(I) ions, but with different sensitivity and specificity.
Bathocuproine disulfonate: Used for similar purposes but has different solubility and stability properties.
Bicinchoninic acid disodium salt stands out due to its high sensitivity and stability in protein assays, making it a preferred choice in many biochemical applications .
Properties
CAS No. |
18770-67-7 |
---|---|
Molecular Formula |
C13H12F12O4 |
Molecular Weight |
460.21 g/mol |
IUPAC Name |
4-O-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1-O-ethyl butanedioate |
InChI |
InChI=1S/C13H12F12O4/c1-2-28-6(26)3-4-7(27)29-5-9(16,17)11(20,21)13(24,25)12(22,23)10(18,19)8(14)15/h8H,2-5H2,1H3 |
InChI Key |
HPQWMQHQOLGLON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonyms |
Succinic acid 1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)4-ethyl ester |
Origin of Product |
United States |
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